3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid
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Overview
Description
3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system that includes both imidazole and pyrimidine rings, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the synthesis may involve steps such as nitration, reduction, and cyclization to form the imidazole and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and have similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are used in various therapeutic applications.
Uniqueness
What sets 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid apart is its fused ring system, which combines both imidazole and pyrimidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c1-8-9(6-7-12(18)19)13(20)17-11-5-3-2-4-10(11)16-14(17)15-8/h2-5H,6-7H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
QFYVKZUZXRTRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCC(=O)O |
Origin of Product |
United States |
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